N-(4-chlorobenzyl)-2-((5-((3,4-dimethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

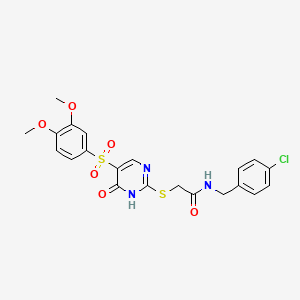

N-(4-chlorobenzyl)-2-((5-((3,4-dimethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a pyrimidinone derivative characterized by a 1,6-dihydropyrimidin-6-one core modified with a 3,4-dimethoxyphenylsulfonyl group at position 5 and a thioacetamide moiety at position 2. The sulfonyl group may improve solubility and influence binding interactions in biological systems.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[[5-(3,4-dimethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O6S2/c1-30-16-8-7-15(9-17(16)31-2)33(28,29)18-11-24-21(25-20(18)27)32-12-19(26)23-10-13-3-5-14(22)6-4-13/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDKQMKLWZPYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzyl)-2-((5-((3,4-dimethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide, a compound with the CAS number 1223977-83-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 510.0 g/mol. Its structure features a chlorobenzyl group and a thioacetamide moiety linked to a pyrimidine derivative, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H20ClN3O6S2 |

| Molecular Weight | 510.0 g/mol |

| CAS Number | 1223977-83-0 |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM, respectively . The compound's mechanism appears to involve the inhibition of β-catenin signaling pathways, which are crucial for cancer cell proliferation and survival.

Antiviral Activity

The compound has also been evaluated for its antiviral potential. In vitro studies indicated that it could inhibit viral replication mechanisms effectively. For example, derivatives similar to this compound have shown efficacy against Hepatitis C virus (HCV) NS5B RNA polymerase with IC50 values below 35 μM . This suggests that the compound may serve as a lead for developing antiviral agents.

Enzyme Inhibition

This compound has been investigated for its enzyme inhibitory activities as well. Studies report that it exhibits significant inhibition against acetylcholinesterase (AChE) and urease enzymes, which are relevant in treating conditions like Alzheimer's disease and urinary infections .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. It was found to be effective against both bacterial and fungal strains in laboratory settings. The minimum inhibitory concentration (MIC) values were comparable to conventional antibiotics such as ciprofloxacin and ketoconazole .

Case Study 1: Colorectal Cancer Treatment

In a preclinical study involving xenograft models of HCT116 colorectal cancer cells, this compound was administered to evaluate its therapeutic efficacy. The results indicated a significant reduction in tumor growth and decreased expression of Ki67, a marker for cell proliferation .

Case Study 2: Antiviral Screening

Another study focused on the antiviral activity of similar compounds against HCV. In vitro assays demonstrated that this compound inhibited viral replication with promising potency . These findings support further exploration into its potential as an antiviral agent.

Scientific Research Applications

N-(4-chlorobenzyl)-2-((5-((3,4-dimethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and potential therapeutic benefits based on current research findings.

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer effects. Research indicates that similar compounds have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression.

- Antimicrobial Properties : The sulfonamide group within the compound is known for its antimicrobial activity. Compounds with similar structures have been investigated for their ability to combat bacterial infections, suggesting that this compound may also possess significant antimicrobial properties.

Biochemical Pathways

Understanding the biochemical interactions of this compound is crucial for its application in drug development:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase, which plays a role in various physiological processes.

Pharmacological Studies

Pharmacological evaluations are essential to determine the efficacy and safety profile of the compound:

- In Vivo Studies : Animal models are often employed to assess the pharmacokinetics and pharmacodynamics of new compounds. Studies on similar derivatives have shown varied absorption rates and bioavailability, which are critical for determining therapeutic dosages.

Industrial Applications

Beyond medicinal uses, this compound could have applications in industrial chemistry:

- Dye and Pigment Production : Compounds with similar chemical structures are often utilized in the synthesis of dyes and pigments due to their stable aromatic systems and functional groups that can participate in further chemical reactions.

Case Study 1: Anticancer Activity

A study conducted on a related pyrimidine derivative showed that it inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. This finding suggests that this compound may share similar mechanisms of action .

Case Study 2: Antimicrobial Efficacy

Research into sulfonamide compounds indicates their effectiveness against various bacterial strains. A comparative study demonstrated that derivatives with similar functional groups exhibited significant antibacterial activity against Gram-positive bacteria. This highlights the potential for this compound to be developed as an antimicrobial agent .

Comparison with Similar Compounds

Comparative Data Table

*The target compound’s molecular formula is inferred from IUPAC nomenclature and may require experimental validation.

Research Implications

- Synthetic Optimization : ’s alkylation methods could be adapted for the target compound, though sulfonyl group introduction may necessitate additional steps (e.g., sulfonation).

- Bioactivity Prediction : The 3,4-dimethoxyphenylsulfonyl group in the target compound may confer enhanced binding to sulfonate-recognizing enzymes compared to ’s benzylidene derivatives .

- Solubility and Stability : The sulfonyl group likely improves aqueous solubility relative to ’s amide-linked analog, though this requires experimental verification .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(4-chlorobenzyl)-2-((5-((3,4-dimethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide?

The compound is typically synthesized via sequential alkylation and sulfonylation reactions. A key step involves coupling a 6-aminothiouracil derivative with a chloroacetamide intermediate under basic conditions (e.g., K₂CO₃ or NaOH in DMF). For example, Yan et al. (2021) reported a similar approach, achieving 86% yield by reacting N-(4-acetylphenyl)-2-chloroacetamide with 6-aminothiouracil derivatives . Optimization of reaction time (12-24 hours) and temperature (60-80°C) is critical to suppress side reactions like over-alkylation.

Advanced: How can conflicting spectroscopic data (e.g., NMR or mass spectrometry) for this compound be resolved during structural validation?

Discrepancies in NMR or MS data often arise from tautomerism in the dihydropyrimidinone ring or sulfonyl group conformation. To address this:

- Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).

- Use 2D-COSY and HSQC to assign proton-proton and proton-carbon correlations, resolving overlapping signals from the 3,4-dimethoxyphenyl and chlorobenzyl groups .

- Validate molecular weight via high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in positive mode, targeting a mass error <2 ppm .

Basic: What analytical techniques are recommended for purity assessment of this compound?

- HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities at 254 nm.

- TGA/DSC : Assess thermal stability (decomposition >200°C expected for sulfonamide derivatives) .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can computational modeling aid in predicting the biological activity of this compound?

- Molecular Docking : Screen against target proteins (e.g., kinases, sulfotransferases) using AutoDock Vina. The sulfonyl and dihydropyrimidinone moieties may exhibit hydrogen bonding with catalytic residues.

- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity using descriptors like logP and polar surface area .

- MD Simulations : Simulate binding stability (50 ns trajectories) to evaluate interactions with lipid bilayers, given the compound’s moderate lipophilicity (predicted logP ~3.2) .

Basic: What are the critical parameters for optimizing the alkylation step in the synthesis of this compound?

- Base Selection : Strong bases (e.g., NaH) may cause decomposition; milder bases like K₂CO₃ in anhydrous DMF are preferred .

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group.

- Stoichiometry : A 1.2:1 molar ratio of chloroacetamide to thiouracil minimizes unreacted starting material .

Advanced: How can researchers address low yields in the sulfonylation of the pyrimidinone intermediate?

Low yields (<50%) often result from steric hindrance at the 5-position of the pyrimidinone. Mitigation strategies include:

- Pre-activation : React 3,4-dimethoxybenzenesulfonyl chloride with DMAP (catalyst) in CH₂Cl₂ at 0°C.

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C, improving conversion rates .

- In Situ Monitoring : Use FTIR to track sulfonyl chloride consumption (disappearance of ~1370 cm⁻¹ S=O stretch) .

Basic: What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Waste Disposal : Neutralize with 10% NaOH before incineration, as halogenated acetamides may generate toxic fumes .

Advanced: What strategies can be used to explore the compound’s mechanism of action in enzymatic assays?

- Kinetic Studies : Perform Michaelis-Menten analysis to determine inhibition constants (Ki) against target enzymes (e.g., cyclooxygenase-2).

- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH) to confirm allosteric vs. competitive inhibition.

- Fluorescence Quenching : Monitor tryptophan residues in enzymes (excitation at 280 nm) to assess conformational changes .

Basic: How can researchers validate the stability of this compound under different storage conditions?

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Analyze by HPLC; <5% degradation indicates room-temperature stability.

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy (200-400 nm) can detect photodegradation products .

Advanced: What synthetic routes enable the introduction of isotopic labels (e.g., ²H, ¹³C) for metabolic studies?

- Deuterium Labeling : Replace H₂O with D₂O during hydrolysis of the acetamide group.

- ¹³C Incorporation : Use ¹³C-enriched KCN in the Strecker synthesis of the pyrimidinone core .

- Radioisotopes : Introduce ¹⁴C via [¹⁴C]-chloroacetamide in the alkylation step, followed by purification using RP-HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.